Home > Products > Screening Compounds P25114 > 1-Cyclopropane Mycophenolic Acid
1-Cyclopropane Mycophenolic Acid - 125198-40-5

1-Cyclopropane Mycophenolic Acid

Catalog Number: EVT-1201252
CAS Number: 125198-40-5
Molecular Formula: C18H22O6
Molecular Weight: 334.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mycophenolic acid (MPA) is a potent immunosuppressant derived from various Penicillium fungal species. [, ] It acts as a non-competitive, reversible inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH), an enzyme critical for the de novo synthesis of guanosine nucleotides. [] This mechanism primarily affects lymphocytes, impacting their proliferation and function. MPA is widely studied for its applications in organ transplantation, autoimmune diseases, and its potential as an anti-cancer and antiviral agent.

Future Directions
  • Optimizing MPA Delivery: Developing novel drug delivery systems, like topical formulations, could minimize systemic exposure and side effects. []
  • Personalized MPA Therapy: Further research on MPA pharmacogenomics and the impact of factors like disease states (e.g., nephrotic syndrome) on MPA pharmacokinetics could enable personalized dosing strategies. [, , ]
  • Exploring New Applications: The antiviral and anti-cancer properties of MPA warrant further investigation to fully elucidate its therapeutic potential in these areas. [, ]

Mycophenolic Acid (MPA)

  • Compound Description: Mycophenolic acid (MPA) is an immunosuppressant drug widely used to prevent organ rejection in transplant patients [, , , , , ] and to treat autoimmune diseases [, , ]. MPA exerts its immunosuppressive effects by inhibiting inosine-5′-monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides [, , , ]. This inhibition selectively targets lymphocytes, suppressing their proliferation and function. MPA exhibits a narrow therapeutic window, necessitating therapeutic drug monitoring to optimize efficacy and minimize side effects [, , ].

Mycophenolate Mofetil (MMF)

  • Compound Description: Mycophenolate mofetil (MMF) is a prodrug of MPA [, , , , , , , , , , ]. It is administered orally and rapidly hydrolyzed to MPA in the body [, , , ]. MMF is commonly used in organ transplantation and in the treatment of autoimmune diseases due to its improved bioavailability compared to MPA.

Mycophenolic Acid-7-O-glucuronide (MPAG)

  • Compound Description: Mycophenolic acid-7-O-glucuronide (MPAG) is a major, pharmacologically inactive metabolite of MPA [, , ]. It is formed by hepatic glucuronidation of MPA [, ]. Understanding the pharmacokinetics of MPAG is important as it contributes to the overall MPA exposure and can influence the interpretation of therapeutic drug monitoring results.

Mycophenolic Acid Acyl Glucuronide (AcMPAG)

  • Compound Description: Mycophenolic acid acyl glucuronide (AcMPAG) is another metabolite of MPA that can contribute to both its therapeutic effects and adverse effects []. It is formed through a different metabolic pathway than MPAG and can be pharmacologically active, potentially influencing MPA's overall efficacy and safety profile.

Sinapic Acid Derivatives

  • Compound Description: Sinapic acid is a naturally occurring phenolic compound. Research has focused on developing sinapic acid amide derivatives in conjunction with structural features from the natural fungicide piperlongumine []. This research explores their potential as new green fungicides.

Schisandrin A

  • Compound Description: Schisandrin A is a bioactive compound extracted from Schisandra chinensis, a plant with medicinal properties []. Studies have shown that Schisandrin A can alleviate intestinal toxicity induced by MPA, suggesting a potential protective effect against MPA-related side effects.
Overview

1-Cyclopropane Mycophenolic Acid is a synthetic derivative of Mycophenolic Acid, which is primarily known for its immunosuppressive properties. Mycophenolic Acid is a selective inhibitor of inosine monophosphate dehydrogenase, an enzyme crucial in the de novo synthesis of purine nucleotides. It is widely used in clinical settings to prevent organ rejection in transplant patients and has potential applications in cancer therapy due to its ability to inhibit lymphocyte proliferation.

Source

Mycophenolic Acid was first isolated from the fungus Penicillium brevicompactum and was initially described by Gosio in 1896. Its structure was later elucidated by Clutterbuck and Raistrick. The compound can be synthesized chemically or produced via fermentation processes involving specific fungal strains, with various synthetic methodologies developed over the years to improve yield and efficiency.

Classification

1-Cyclopropane Mycophenolic Acid falls under the category of antimetabolite drugs, specifically classified as an immunosuppressant. It is recognized for its ability to selectively target lymphocytes, making it effective in preventing immune responses against transplanted organs.

Synthesis Analysis

Methods

The synthesis of Mycophenolic Acid, including its cyclopropane derivative, involves multiple steps that can be achieved through both chemical synthesis and biotechnological approaches. The traditional chemical synthesis often employs the Alder-Rickert reaction, which involves the reaction of 1,3-dimethoxy-4,6-dimethyl-1,3-cyclohexadiene with dimethyl acetylenedicarboxylate. This reaction forms a bicyclic adduct that undergoes further transformations to yield Mycophenolic Acid.

Technical Details:

  • The initial step typically involves the formation of a bicyclic compound via Diels-Alder reaction.
  • Subsequent steps may include Claisen rearrangement and various functional group modifications to achieve the desired structure.
  • Biotechnological methods utilize solid-state fermentation techniques to produce Mycophenolic Acid from Penicillium brevicompactum, allowing for higher yields and reduced resource consumption compared to traditional chemical methods .
Molecular Structure Analysis

Structure

1-Cyclopropane Mycophenolic Acid retains the core structure of Mycophenolic Acid but includes a cyclopropane ring, which may enhance its biological activity or alter its pharmacokinetic properties. The molecular formula for Mycophenolic Acid is C₁₁H₁₄O₃, with a molecular weight of 206.23 g/mol.

Data

  • Molecular Weight: 206.23 g/mol
  • Molecular Formula: C₁₁H₁₄O₃
  • Structural Features: The compound contains a six-membered aromatic ring fused with a lactone moiety and various functional groups including hydroxyl and methoxyl groups.
Chemical Reactions Analysis

Reactions

The cyclopropane derivative can participate in various chemical reactions typical of substituted aromatic compounds. Key reactions include:

  • Electrophilic Aromatic Substitution: The presence of electron-donating groups can enhance reactivity towards electrophiles.
  • Nucleophilic Substitution: The lactone moiety can be targeted for nucleophilic attack under certain conditions.
  • Cyclopropane Ring Opening: Under specific conditions (e.g., heat or catalytic action), the cyclopropane ring can undergo ring-opening reactions, leading to further functionalization.

Technical Details:

  • Reaction conditions such as temperature, solvent choice, and catalysts significantly influence the yield and selectivity of these reactions .
Mechanism of Action

Mycophenolic Acid exerts its immunosuppressive effects primarily through the inhibition of inosine monophosphate dehydrogenase. This enzyme catalyzes a critical step in the de novo synthesis pathway of purine nucleotides.

Process

  1. Inhibition of Inosine Monophosphate Dehydrogenase: By blocking this enzyme, Mycophenolic Acid reduces the availability of guanosine nucleotides.
  2. Impact on Lymphocytes: The lack of guanosine inhibits DNA synthesis in T- and B-cells, effectively arresting their proliferation at the G1/S phase of the cell cycle.
  3. Cytokine Suppression: The drug also limits cytokine production by reducing the number of cytokine-producing lymphocytes .

Data

The pharmacokinetics of Mycophenolic Acid show that it has a volume of distribution between 54 L (steady state) and 112 L (elimination phase), indicating extensive tissue distribution .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • pKa Value: Approximately 4.5, indicating its acidic nature.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

Relevant Data:
Mycophenolic Acid exhibits high protein binding (over 98%) primarily to serum albumin, influencing its pharmacokinetic profile .

Applications

1-Cyclopropane Mycophenolic Acid has significant clinical applications:

  • Immunosuppression: Used extensively in organ transplantation protocols to prevent rejection.
  • Potential Cancer Therapy: Due to its ability to inhibit lymphocyte proliferation, there is ongoing research into its efficacy as an anticancer agent.
  • Research Tool: Serves as a model compound for studying structure-activity relationships and developing new immunosuppressive agents .
Chemical Identification and Structural Characterization of 1-Cyclopropane Mycophenolic Acid

Molecular Formula and IUPAC Nomenclature

1-Cyclopropane Mycophenolic Acid (CAS No. 125198-40-5) is a structurally modified derivative of mycophenolic acid (MPA), a naturally occurring immunosuppressant produced by Penicillium fungi. Its molecular formula is C₁₈H₂₂O₆, corresponding to a molecular weight of 334.36 g/mol [7]. The IUPAC name is 3-[2-[(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)methyl]-1-methylcyclopropyl]propanoic acid [2]. This systematic name precisely defines its critical structural features:

  • A benzofuran core with hydroxy (C4), methoxy (C6), and methyl (C7) substituents.
  • A 1-methylcyclopropyl group linked via a methylene bridge to the benzofuran ring (C5 position).
  • A three-carbon propanoic acid chain attached to the cyclopropane ring, terminating in a carboxylic acid group.

The cyclopropane ring introduces significant steric constraints compared to MPA’s linear side chain, influencing its conformational stability and biological interactions [7] [2].

Table 1: Key Identifiers of 1-Cyclopropane Mycophenolic Acid

PropertyValue
Molecular FormulaC₁₈H₂₂O₆
Molecular Weight334.36 g/mol
CAS Number125198-40-5
IUPAC Name3-[2-[(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)methyl]-1-methylcyclopropyl]propanoic acid
Parent DrugMycophenolate Mofetil
CategoryMycophenolic Acid Intermediate / Drug Impurity Reference Standard
Sources [2] [4] [7]

Isomeric Differentiation from Mycophenolic Acid Derivatives

1-Cyclopropane Mycophenolic Acid is distinguished from other MPA derivatives through its unique cyclopropane ring integrated into the aliphatic chain. Key structural comparisons include:

  • Mycophenolic Acid (MPA): Features an unsaturated hexenoic acid side chain (CH₃CH₂C(═CHCH₃)CH₂CH₂COOH) instead of the cyclopropane moiety. This difference eliminates 1-Cyclopropane MPA’s inhibitory activity against inosine monophosphate dehydrogenase (IMPDH), making it a "non-active analogue" [2].
  • Mycophenolate Mofetil: The 2-morpholinoethyl ester prodrug of MPA, lacking the cyclopropane modification entirely.
  • Mycophenolic Acid Glucuronide Cyclopropane Analogue: A more complex metabolite derivative (C₂₄H₃₀O₁₂, MW 510.5 g/mol) where glucuronic acid is conjugated to the cyclopropane-modified MPA core [6].

The cyclopropane ring imposes distinct stereoelectronic effects:

  • Ring Strain: High angle strain (∼115° vs. ideal 60°) increases reactivity and alters bond angles.
  • Conformational Rigidity: Restricts rotation of the propanoic acid chain, potentially affecting binding to biological targets.
  • Steric Hindrance: The 1-methyl group shields one face of the molecule, influencing intermolecular interactions [2] [7].

Table 2: Structural Differentiation from Key Mycophenolic Acid Derivatives

CompoundKey Structural FeatureBiological Activity
Mycophenolic Acid (MPA)Unsaturated hexenoic acid side chainIMPDH inhibitor, Immunosuppressant
1-Cyclopropane Mycophenolic Acid1-Methylcyclopropyl-propanoic acid chainNon-active analogue
Mycophenolate Mofetil2-Morpholinoethyl ester of MPAProdrug of MPA
Mycophenolic Acid Glucuronide Cyclopropane AnalogueGlucuronide conjugate of cyclopropane MPA analoguePresumed metabolite

Spectroscopic Characterization

While explicit spectroscopic data for 1-Cyclopropane Mycophenolic Acid is limited in the search results, its characterization employs standard analytical techniques, as inferred from structural analogs and research contexts [1] [5]:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:
  • ¹H NMR: Expected signals include:
  • Cyclopropane ring protons (δ 0.5–1.0 ppm, multiplet).
  • Methyl group singlet (δ ∼2.0 ppm) attached to cyclopropane.
  • Aromatic protons (δ 6.5–7.5 ppm) from the benzofuran ring.
  • Carboxylic acid proton (δ ∼12 ppm).
  • ¹³C NMR: Characteristic peaks for:
  • Cyclopropane carbons (δ 10–20 ppm).
  • Benzofuran carbonyl (δ ∼170 ppm).
  • Carboxylic acid carbon (δ ∼180 ppm).
  • Infrared (IR) Spectroscopy:
  • Key absorptions: O–H stretch (∼3400 cm⁻¹), C═O stretches (benzofuranone ∼1750 cm⁻¹; carboxylic acid ∼1710 cm⁻¹), C–O–C (∼1250 cm⁻¹) [3].
  • Mass Spectrometry (MS):
  • High-Resolution MS (HR-MS) would confirm the molecular formula via the [M+H]⁺ ion at m/z 335.1497 (calc. for C₁₈H₂₃O₆).
  • Fragmentation patterns include loss of H₂O (−18 m/z), CO₂ (−44 m/z), and cleavage of the cyclopropane-propanoate bond [5].

Research on related fungal metabolites (e.g., penicacid D) underscores the utility of combined NMR and MS for elucidating structurally complex MPA derivatives [5].

Crystallographic Analysis and Conformational Stability

Crystallographic data specific to 1-Cyclopropane Mycophenolic Acid is not fully detailed in the available sources. However, insights are drawn from:

  • Mycophenolic Acid Polymorphs: MPA itself exhibits multiple crystalline forms. Patent CN108727318A describes a novel MPA crystal form with characteristic Powder X-Ray Diffraction (PXRD) peaks at 2θ = 7.75°, 10.56°, 10.82°, 15.58°, 26.60°, and 29.45°, and a melting point of 140.8–141.5°C. This form demonstrates high purity and stability due to optimized hydrogen bonding networks [3].
  • Impact of Cyclopropane on Conformation:
  • The cyclopropane ring enforces bond angle compression, altering torsional angles in the propanoic acid chain compared to MPA’s flexible hexenoic acid chain.
  • Intermolecular Interactions: Carboxylic acid groups typically form dimeric hydrogen bonds (O–H⋯O) in crystals, as seen in MPA’s triclinic crystals (space group P1, Z=2). The cyclopropane ring’s steric profile may disrupt or modify these motifs [8].
  • Conformational Stability: Density Functional Theory (DFT) studies would predict lower rotational freedom in the cyclopropane-linked chain versus MPA’s freely rotatable C7-C8 bond. This rigidity could enhance thermal stability but hinder biological recognition [3] [8].

The cyclopropane modification likely enhances crystalline packing efficiency due to reduced side-chain flexibility, potentially improving physicochemical properties (e.g., solubility, melting point) for analytical applications [2] [7].

Properties

CAS Number

125198-40-5

Product Name

1-Cyclopropane Mycophenolic Acid

IUPAC Name

3-[2-[(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)methyl]-1-methylcyclopropyl]propanoic acid

Molecular Formula

C18H22O6

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C18H22O6/c1-9-12-8-24-17(22)14(12)15(21)11(16(9)23-3)6-10-7-18(10,2)5-4-13(19)20/h10,21H,4-8H2,1-3H3,(H,19,20)

InChI Key

QVUZLDOXUBRWHS-UHFFFAOYSA-N

SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC3CC3(C)CCC(=O)O)O

Synonyms

3-(2-((4-Hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)methyl)-1-methylcyclopropyl)propanoic Acid; 2-[(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)methyl]-1-methyl-cyclopropanepropanoic Acid

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC3CC3(C)CCC(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.